Methyl 5-methoxy-6-nitropicolinate
Overview
Description
Methyl 5-methoxy-6-nitropicolinate is an organic compound with the molecular formula C₈H₈N₂O₅. It is a derivative of picolinic acid and features a nitro group at the 6-position and a methoxy group at the 5-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methoxy-6-nitropicolinate typically involves the nitration of methyl 5-methoxypicolinate. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reagents, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxy-6-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: Methyl 5-methoxy-6-aminopicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methoxy-6-nitropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-6-nitropicolinate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These functional groups can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects .
Comparison with Similar Compounds
Methyl 5-methoxypicolinate: Lacks the nitro group, making it less reactive in certain types of reactions.
Methyl 6-nitropicolinate: Lacks the methoxy group, which can affect its solubility and reactivity.
Methyl 5-nitropicolinate: Similar structure but without the methoxy group, leading to different chemical properties
Uniqueness: Methyl 5-methoxy-6-nitropicolinate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 5-methoxy-6-nitropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-6-4-3-5(8(11)15-2)9-7(6)10(12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQAYEZVBSVDLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633484 | |
Record name | Methyl 5-methoxy-6-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
390816-44-1 | |
Record name | Methyl 5-methoxy-6-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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